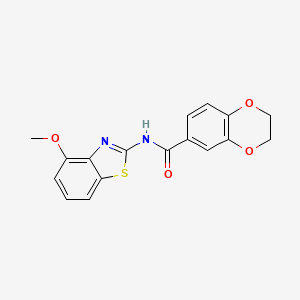

N-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine” is a chemical compound with the CAS Number: 1351597-05-1 . It has a molecular weight of 252.29 . Another compound, “N’-(4-Methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide”, has a molecular formula of C16H12N4O2S2 and an average mass of 356.422 Da .

Synthesis Analysis

The synthesis pathway for a similar compound, “N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide”, involves the condensation of 4-methoxy-1,3-benzothiazol-2-amine with 2-carboxybenzaldehyde to form Schiff base, which is then reduced with sodium borohydride to form the corresponding hydrazine. The hydrazine is then reacted with 1,3-benzothiazole-2-carbonyl chloride to form the final product.

Molecular Structure Analysis

The molecular structure of “N’-(4-Methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide” has been analyzed and it has a density of 1.5±0.1 g/cm3, a molar refractivity of 99.7±0.3 cm3, and a molar volume of 234.8±3.0 cm3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(4-Methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide” include a polar surface area of 133 Å2, a polarizability of 39.5±0.5 10-24 cm3, and a surface tension of 76.3±3.0 dyne/cm .

Scientific Research Applications

Synthesis and Biological Activity

- Synthesis and Diuretic Activity : A derivative, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, was synthesized and demonstrated notable diuretic activity in vivo (Yar & Ansari, 2009).

- Synthesis and Antimicrobial Activity : Pyridine derivatives involving similar structures were synthesized, showing varying degrees of antimicrobial activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

- Chiral Synthon Production : The compound has been used in the efficient production of both enantiomers of chiral building block 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, important for enantiospecific synthesis of therapeutic agents (Mishra et al., 2016).

Antitumor Activity and Synthesis

- Antitumor Activity : Certain derivatives have demonstrated significant antitumor effects, making them promising candidates for anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

- Novel Synthesis for Therapeutic Compounds : The compound's derivatives are precursors for potential therapeutic compounds, facilitated by nucleophilic amines (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Specialized Applications

- Liquid Crystals Synthesis : Benzothiazole derivatives have been used to synthesize new liquid crystals with unique properties, indicating potential for diverse applications (Ha et al., 2010).

- Corrosion Inhibition : Benzothiazole derivatives, akin to the target compound, showed effective corrosion inhibition for carbon steel in acidic environments (Hu et al., 2016).

- Antioxidative and Antiproliferative Activity : Synthesized derivatives displayed promising antioxidative and antiproliferative properties in vitro, suggesting potential in cancer treatment and antioxidative therapies (Cindrić et al., 2019).

properties

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-21-12-3-2-4-14-15(12)18-17(24-14)19-16(20)10-5-6-11-13(9-10)23-8-7-22-11/h2-6,9H,7-8H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMVVPGMUXAPSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2420820.png)

![2-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2420823.png)

![5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2420828.png)

![2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/no-structure.png)

![N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide](/img/structure/B2420836.png)

![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]-3-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2420837.png)

![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2420841.png)